(S)-mandelic acid

Catalog No.
S534484
CAS No.
90-64-2
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-mandelic acid

CAS Number

90-64-2

Product Name

(S)-mandelic acid

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1

InChI Key

IWYDHOAUDWTVEP-ZETCQYMHSA-N

SMILES

Array

solubility

181.0 mg/mL

Synonyms

mandelic acid, mandelic acid, (+-)-isomer, mandelic acid, (11)C-labeled, mandelic acid, (R)-isomer, mandelic acid, (S)-isomer, mandelic acid, calcium (2:1) salt, mandelic acid, monoammonium salt, mandelic acid, monocalcium salt, mandelic acid, monolithium salt, mandelic acid, monosodium salt, mandelic acid, monosodium salt, (R)-isomer, mandelic acid, monosodium salt, (S)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)O

The exact mass of the compound Mandelic acid is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-Mandelic acid is the (S)-enantiomer of the aromatic alpha-hydroxy acid C₆H₅CH(OH)CO₂H. It serves as a critical chiral building block and resolving agent in the pharmaceutical and fine chemical industries. Its primary procurement value lies in its use as an enantiomerically pure precursor for the asymmetric synthesis of single-enantiomer drugs, including certain cephalosporins and nonsteroidal anti-inflammatory agents. This stereochemical purity is essential for achieving the desired biological activity and safety profile in the final active pharmaceutical ingredient (API).

Substituting enantiopure (S)-mandelic acid with its racemic (R/S) counterpart or the incorrect (R)-enantiomer leads to critical process failures. Using the racemic mixture introduces a 50% impurity of the undesired (R)-enantiomer, resulting in a racemic final product that necessitates expensive and often low-yielding chiral separation steps downstream. For stereospecific pharmaceutical synthesis, where biological activity is tied to a single enantiomer, using the wrong isomer (e.g., (R)- instead of (S)-) will yield the incorrect, inactive, or potentially harmful stereoisomer of the target molecule, rendering the synthesis invalid. Therefore, for any chiral application, the enantiomeric purity of the mandelic acid precursor is a non-negotiable procurement parameter.

Enabling High-Yield Chiral Resolution of Racemic Amines

(S)-Mandelic acid is highly effective for the classical resolution of racemic amines, such as 1-phenylethylamine, via diastereomeric salt formation. This process relies on the differential solubility of the two diastereomeric salts formed between the chiral acid and the amine enantiomers, allowing for their separation by fractional crystallization. While specific yields are substrate-dependent, this method is a well-established industrial practice for obtaining enantiomerically pure amines, a capability completely absent in racemic mandelic acid, which cannot form diastereomers and thus cannot resolve a racemate.

Evidence DimensionChiral Resolution Capability
Target Compound DataForms separable diastereomeric salts with racemic amines, enabling resolution.
Comparator Or BaselineRacemic (DL)-Mandelic Acid: Cannot form diastereomers with a racemic amine and is therefore incapable of acting as a resolving agent.
Quantified DifferenceQualitatively absolute; (S)-mandelic acid enables resolution while the racemate does not.
ConditionsDiastereomeric salt formation and fractional crystallization in a suitable solvent system (e.g., ethanol/water).

For producing enantiopure amines, (S)-mandelic acid is a functional necessity, whereas the racemic form is a process dead-end, making this a critical procurement distinction.

Precursor for High-Fidelity Asymmetric Synthesis of Pharmaceuticals

The value of (S)-mandelic acid as a chiral precursor is demonstrated in its use for synthesizing key pharmaceutical intermediates. For example, (S)-mandelic acid is a documented precursor for semi-synthetic cephalosporins. Biocatalytic acylation of 7-aminocephalosporanic acid (7-ACA) derivatives using a mandelic acid ester can achieve high yields of the target antibiotic intermediate (e.g., 88.6 ± 2.0%). Using the enantiopure (S)- or (R)-precursor is essential to generate the final API with the correct stereochemistry. Using racemic mandelic acid would result in a difficult-to-separate mixture of diastereomeric products, compromising yield and purity.

Evidence DimensionStereochemical Outcome in Synthesis
Target Compound DataYields an enantiomerically pure product (e.g., >99% e.e. via biocatalysis).
Comparator Or BaselineRacemic (DL)-Mandelic Acid: Yields a racemic or diastereomeric mixture of products, requiring further separation.
Quantified DifferenceThe difference between an enantiopure product and a 50/50 mixture of stereoisomers.
ConditionsEnzymatic or chemical coupling to a chiral substrate, such as a 7-ACA nucleus.

Procuring the enantiopure (S)-form guarantees the correct stereochemical outcome, eliminating the significant cost and material loss associated with separating isomers later in the synthesis.

Distinct Thermal Properties for Improved Process Control and Formulation

Pure enantiomers and their corresponding racemates often exhibit different physical properties due to variations in their crystal lattice structures. (S)-Mandelic acid has a distinct melting point, typically cited around 131–134 °C. In contrast, the racemic (DL)-mandelic acid is a racemic compound that crystallizes separately and has a lower melting point, generally reported in the range of 118–121 °C. This significant difference in thermal behavior is critical for process chemistry, affecting parameters such as drying temperatures, stability during milling, and crystallization protocols.

Evidence DimensionMelting Point (°C)
Target Compound Data~131–134 °C
Comparator Or BaselineRacemic (DL)-Mandelic Acid: ~118–121 °C
Quantified DifferenceΔT ≈ 10–13 °C higher melting point than the racemate.
ConditionsStandard atmospheric pressure.

Selecting the material with the correct, higher melting point prevents processing issues like phase changes or degradation, ensuring batch-to-batch consistency and final product quality.

Asymmetric Synthesis of Chiral Pharmaceutical APIs

As a direct precursor for active ingredients where biological activity is dependent on a single, specific stereocenter. Its use avoids the formation of diastereomeric mixtures that would otherwise require costly and inefficient purification, ensuring a more streamlined and economical synthesis route.

Industrial-Scale Chiral Resolution of High-Value Amines

For processes requiring the separation of racemic amines to produce enantiomerically pure versions for use as catalysts, intermediates, or APIs. The ability of (S)-mandelic acid to form diastereomeric salts with differential solubility is the basis for this scalable and widely-used resolution technique.

Development of Crystalline Formulations with Defined Thermal Profiles

In applications where the final product's physical form and thermal stability are critical, such as in pharmaceutical formulation. The distinct and higher melting point of the enantiopure form compared to the racemate allows for more precise control over manufacturing processes like drying, melting, and tableting.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white or white powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

LogP

0.62 (LogP)

Appearance

Solid powder

Melting Point

120 - 122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0UMW58G3T

Related CAS

32518-00-6
114-21-6 (mono-hydrochloride salt)
134-95-2 (calcium[2:1] salt)
530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 108 of 110 companies with hazard statement code(s):;
H302 (50.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (54.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (45.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mandelic Acid is an aromatic alpha hydroxy acid used in the treatment of urinary tract infections and as an oral antibiotic.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA06 - Mandelic acid
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX06 - Mandelic acid

Vapor Pressure

0.0000164 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

90-64-2
17199-29-0
611-71-2
611-72-3
134-95-2

Wikipedia

Mandelic_acid

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.S)-: ACTIVE

Dates

Last modified: 08-15-2023
FDA - Alpha Hydroxy Acids

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